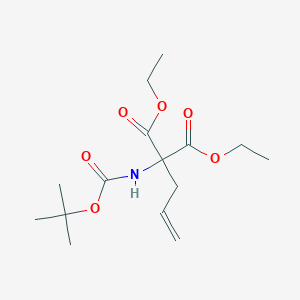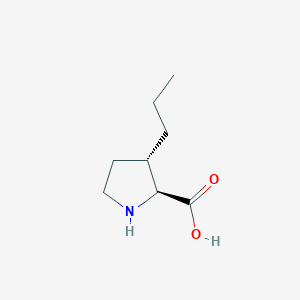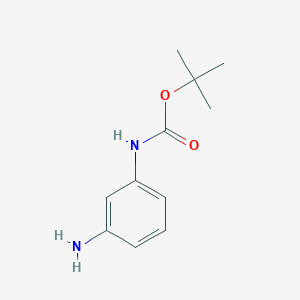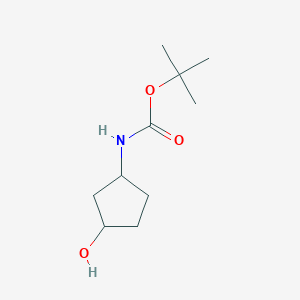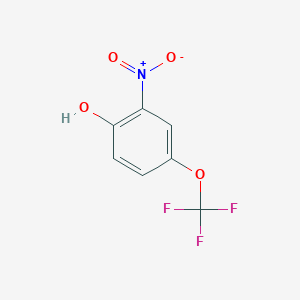
2-硝基-4-(三氟甲氧基)苯酚
描述
2-Nitro-4-(trifluoromethoxy)phenol is a compound that belongs to the class of nitrophenols, which are characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis .
Synthesis Analysis
The synthesis of nitrophenol derivatives can be achieved through nitration reactions, where a phenol is treated with nitric acid or nitrogen dioxide to introduce nitro groups into the aromatic ring. For instance, the nitration of phenol with excess nitric acid in aqueous dioxane yields 2,4-dinitrophenol, while at equimolar ratios, mononitrophenols are the major products . Similarly, nitrations with nitrogen dioxide in cyclohexane have been shown to produce patterns of reaction similar to those with fuming nitric acid in acetic acid .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives can be studied using spectroscopic methods such as 1H NMR. These studies can reveal the position of substituents on the aromatic ring and provide insights into the conformation of the nitro group relative to the ring system. For example, 1H NMR spectral analysis has been used to confirm the structures of various nitrofluoranthene metabolites .
Chemical Reactions Analysis
Nitrophenols can undergo various chemical reactions, including rearrangements and interactions with other molecules. For instance, o-nitrophenols with additional substituents can rearrange in trifluoromethanesulphonic acid to give products with the nitro group in the opposite ortho position . Additionally, nitrophenol derivatives can form complexes with proteins, as seen with 2-azido-4-nitrophenol, which can bind to bovine serum albumin and mitochondria .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives, such as solvatochromism, can be influenced by their molecular structure. Solvatochromic phenolates formed by deprotonation of nitrophenols exhibit absorption bands due to π-π* electronic transitions, which are affected by the solvent environment. The solvatochromism of these compounds can be studied in various organic solvents, revealing the importance of solvent interactions, including hydrogen bonding .
科学研究应用
环境污染和毒理学
酚类化合物,包括各种卤代衍生物,经常在人和野生动物的血液中被检测到,表明环境污染和可能的毒理作用。例如,研究已经确定了人血浆中广泛的酚类卤代化合物 (PHC)。这些 PHC 可能来自工业化学品或天然来源,并且已知具有内分泌破坏活性。这些化合物的识别和分析对于了解环境污染的程度和影响以及评估对人类健康和环境的潜在风险至关重要(Hovander 等,2002)。
内分泌干扰和健康影响
几种酚类化合物因其作为内分泌干扰物的潜力而被认可。例如,三氯生是一种酚类化合物,广泛用作防腐剂,并且由于其影响甲状腺激素水平的能力而引起关注,这突出了透彻了解此类化合物对激素平衡和健康的影响的必要性(Ha、Kim 和 Ryu,2019)。
生物监测和暴露评估
研究强调了生物监测非持久性环境化学品(包括各种酚类化合物)以了解其分布和对人类潜在健康影响的重要性。涉及丹麦队列的研究表明广泛接触酚类化合物,几乎所有个体都显示出接触常见邻苯二甲酸盐、双酚 A、三氯生和其他酚类化合物的现象。此类数据对于评估暴露水平和制定将潜在健康风险降至最低的策略至关重要(Frederiksen 等,2014)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
2-nitro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAEUBXLFDRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379688 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethoxy)phenol | |
CAS RN |
129644-56-0 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
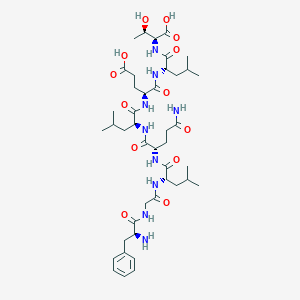

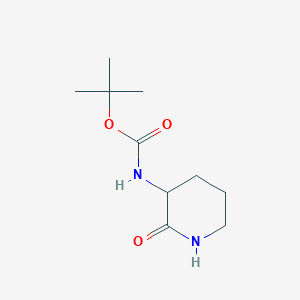
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
